molecular formula C13H12FN3O2 B3015151 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1512184-59-6

3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

货号: B3015151
CAS 编号: 1512184-59-6
分子量: 261.256
InChI 键: WQOKHMRIBWKRDT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid ( 1512184-59-6) is a high-purity chemical intermediate with the molecular formula C 13 H 12 FN 3 O 2 and a molecular weight of 261.25 . It is supplied for research applications as a building block in organic synthesis and medicinal chemistry. The compound features a fused triazolopyridine scaffold, which is recognized as a versatile and privileged structure in drug discovery . This scaffold serves as a key template for the development of various therapeutic agents and is found in several biologically active molecules . Researchers utilize this and related structures in the design of novel compounds for pharmacological screening, including investigations for anticancer and other therapeutic properties . Handling of this material requires appropriate safety precautions. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) for detailed handling and disposal guidelines. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-10-4-1-8(2-5-10)12-16-15-11-6-3-9(13(18)19)7-17(11)12/h1-2,4-5,9H,3,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOKHMRIBWKRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(=O)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1512184-59-6
Record name 3-(4-fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

作用机制

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide valuable insights into the ADME properties of the compound and their impact on its bioavailability.

生物活性

3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is C12H12FN5O2C_{12}H_{12}FN_5O_2. Its structure features a triazole ring fused with a pyridine system and a carboxylic acid functional group. The presence of the fluorophenyl moiety is significant for its biological activity.

Anticancer Activity

Research indicates that compounds similar to 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid exhibit promising anticancer properties. For example:

  • Cytotoxicity Assays : In studies involving various cancer cell lines (e.g., A549 and HCT116), derivatives of triazolo-pyridine compounds showed IC50 values ranging from 6.76 µg/mL to over 200 µg/mL against these cell lines. The most active compounds demonstrated selectivity towards cancer cells compared to normal cells .
CompoundCell LineIC50 (µg/mL)Selectivity
7fHCT1166.76High
7dHCT11643Moderate
7aA54993.1Low

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis through the activation of caspases. For instance:

  • Caspase Activation : Compound 7f was found to significantly increase the levels of caspase-9 and caspase-3 in HCT116 cells, suggesting that it promotes programmed cell death through intrinsic pathways .

Anti-inflammatory Properties

Additionally, compounds in this class have shown anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : Studies have reported that certain triazolo derivatives can reduce the expression of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Anticancer Effects : A recent study evaluated a series of triazolo-pyridine derivatives against various cancer cell lines. The results indicated that modifications to the fluorophenyl group significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Anti-inflammatory Activity Investigation : Another research focused on the anti-inflammatory potential of triazolo derivatives showed that these compounds could inhibit nitric oxide production in macrophages, highlighting their therapeutic promise in inflammatory conditions .

科学研究应用

Antimicrobial Activity

Research has indicated that compounds similar to 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine exhibit antimicrobial properties. Studies demonstrate efficacy against various bacterial strains and fungi. The fluorophenyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved.

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of this compound. Research indicates potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems. Its interaction with specific receptors may offer therapeutic benefits in conditions like Alzheimer's and Parkinson's disease.

Synthesis of Advanced Materials

3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine serves as a building block in the synthesis of complex organic materials. Its unique structure allows for the development of novel polymers and nanomaterials with tailored properties for applications in electronics and photonics.

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of derivatives of 3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine. The results showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential for development as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a recent study in Cancer Research, researchers investigated the anticancer properties of this compound against breast cancer cell lines. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers .

Case Study 3: Neuroprotective Effects

A study published in Neuroscience Letters explored the neuroprotective effects of the compound in animal models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve cognitive function .

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
3-(4-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 1334487-94-3 C₁₃H₁₀FN₃O₂ 257.22 4-Fluorophenyl at C3; carboxylic acid at C6
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 1221725-50-3 C₈H₁₀N₃O₂ 167.17 Methyl at C3; lacks aromatic substituent
3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 1272120-70-3 C₁₃H₈FN₃O₂ 257.22 2-Fluorophenyl at C3 (ortho isomer); planar pyridine (non-tetrahydro)
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CID 16767454 C₁₃H₉N₃O₂ 239.23 Phenyl at C3; lacks fluorine and tetrahydro modification
2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid 1518353-53-1 C₁₃H₈FN₃O₂ 257.22 Fluorophenyl at C2; triazolo[1,5-a]pyridine core (vs. [4,3-a])
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid 5841-07-6 C₇H₉N₃O₂ 167.17 No substituents at C3; base structure
4-(4-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid 782441-07-0 C₁₃H₁₂FN₃O₂ 261.25 Imidazo[4,5-c]pyridine core (vs. triazolo); 4-fluorophenyl at C4

Key Findings and Analysis

Impact of Fluorine Position: The 4-fluorophenyl substituent (target compound) enhances polarity and metabolic stability compared to the 2-fluorophenyl isomer (CAS 1272120-70-3), where steric hindrance may reduce receptor binding .

Core Heterocycle Modifications :

  • Replacing the triazolo[4,3-a]pyridine core with imidazo[4,5-c]pyridine (CAS 782441-07-0) alters hydrogen-bonding capacity and aromatic stacking interactions due to nitrogen positioning .
  • The triazolo[1,5-a]pyridine isomer (CAS 1518353-53-1) exhibits distinct electronic properties, as the triazole ring’s fusion position affects π-orbital overlap and solubility .

Carboxylic Acid Functionality :

  • All analogs retain the C6 carboxylic acid, critical for salt formation and solubility. However, steric effects from substituents (e.g., 4-fluorophenyl vs. methyl) may influence ionization and bioavailability .

常见问题

Q. Example Protocol :

React 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate with 4-fluorophenylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h).

Purify via silica gel chromatography (eluent: EtOAc/hexane gradient).

Hydrolyze the ester with 2M LiOH in THF/H₂O (1:1) at 60°C for 6 h.

Isolate the carboxylic acid by acidification (HCl) and recrystallization from EtOH/H₂O.

Q. Key Data :

  • Yield: 50–65% (post-purification) .
  • Purity: >95% (HPLC, C18 column, MeCN/H₂O + 0.1% TFA) .

Basic Question: How should researchers characterize this compound to confirm its structural integrity?

Methodological Answer :
Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy :
    • ¹H-NMR : Look for characteristic signals: δ 7.2–7.6 ppm (4-fluorophenyl aromatic protons), δ 3.5–4.5 ppm (tetrahydropyridine CH₂/CH groups), δ 1.8–2.5 ppm (pyridine ring CH₂) .
    • ¹³C-NMR : Confirm the carboxylic acid carbonyl at δ 170–175 ppm .
  • Mass Spectrometry (MS) : ESI-MS in negative mode should show [M–H]⁻ at m/z consistent with C₁₃H₁₁FN₃O₂ (calc. 276.08) .
  • HPLC : Use a C18 column (MeCN/H₂O + 0.1% formic acid) to assess purity (>95%) .

Contradiction Note :
Discrepancies in melting points (e.g., 82–84°C in some triazolo derivatives vs. 287–293°C in fluorophenyl-carboxylic acids) may arise from polymorphism; differential scanning calorimetry (DSC) is recommended .

Basic Question: What are the solubility and stability profiles of this compound under experimental conditions?

Q. Methodological Answer :

  • Solubility :
    • Polar Solvents : Soluble in DMSO (>10 mg/mL), methanol, and chloroform (2–5 mg/mL) .
    • Aqueous Buffers : Poor solubility in water (<0.1 mg/mL); use 0.1% Tween-80 or DMSO for in vitro assays .
  • Stability :
    • pH Stability : Stable in pH 3–7 (24 h at 25°C); degrades in alkaline conditions (pH >9) .
    • Thermal Stability : Store at –20°C in desiccated form; avoid repeated freeze-thaw cycles .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?

Q. Methodological Answer :

  • Substituent Variation :
    • Replace the 4-fluorophenyl group with other halogens (e.g., 2,6-difluorophenyl ) or electron-withdrawing groups (e.g., CF₃ ) to modulate receptor binding.
    • Modify the carboxylic acid to esters or amides to enhance membrane permeability .
  • Biological Assays :
    • Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
    • Test antimicrobial activity via microbroth dilution (MIC assays) against S. aureus and C. albicans .

Q. Methodological Answer :

  • DFT Studies : Calculate HOMO/LUMO energies (Gaussian 16, B3LYP/6-31G*) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., dipeptidyl peptidase-4 for diabetes applications ).
  • MD Simulations : Assess stability of ligand-receptor complexes (AMBER or GROMACS) over 100 ns trajectories .

Key Finding :
The carboxylic acid group forms strong hydrogen bonds with Arg125 and Tyr547 in DPP-4, critical for inhibitory activity .

Advanced Question: How to resolve contradictions in reported biological activity data?

Q. Methodological Answer :

  • Dose-Response Validation : Re-test activity across a wider concentration range (e.g., 0.1–100 μM) using standardized assays .
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific effects.
  • Metabolic Stability : Assess hepatic clearance in mouse/human liver microsomes (e.g., t₁/₂ = 45 min in human microsomes ).

Contradiction Example :
Antifungal activity (MIC = 8 μg/mL in one study vs. no activity in another) may arise from strain variability; use CLSI guidelines for reproducibility .

Advanced Question: What strategies improve metabolic stability for in vivo studies?

Q. Methodological Answer :

  • Prodrug Design : Convert the carboxylic acid to ethyl ester (logP ↑ by 1.5 units) to enhance oral bioavailability .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 (e.g., IC₅₀ >10 μM suggests low interaction risk) .
  • Pharmacokinetics : Administer IV/PO in rodent models (e.g., 10 mg/kg) and measure plasma levels via LC-MS/MS .

Advanced Question: How to address polymorphism in crystallization during formulation?

Q. Methodological Answer :

  • Screening : Use high-throughput crystallization (e.g., 96-well plates with 20 solvents) to identify stable forms .
  • DSC/TGA : Confirm thermal stability of polymorphs (e.g., Form I melts at 287°C vs. Form II at 275°C) .
  • XRPD : Compare diffraction patterns with known triazolo-carboxylic acid polymorphs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。